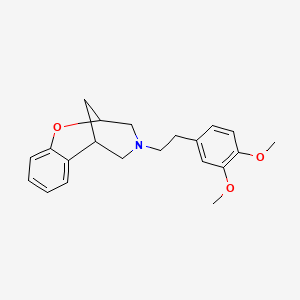![molecular formula C29H46O4 B13804993 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane is a complex organic compound with the molecular formula C29H46O4 and a molar mass of 458.67 g/mol . This compound is characterized by its unique dioxolane ring structure, which is substituted with a phenylmethoxy and hexadecynyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves multiple steps, typically starting with the preparation of the dioxolane ring. The synthetic route often includes the following steps:
Analyse Chemischer Reaktionen
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: The phenylmethoxy and hexadecynyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenylmethoxy and hexadecynyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane stands out due to its unique combination of substituents and dioxolane ring structure. Similar compounds include:
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecenyl)oxy]methyl]-1,3-dioxolane: Differing by the presence of a hexadecenyl group instead of a hexadecynyl group.
2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecyl)oxy]methyl]-1,3-dioxolane: Differing by the presence of a hexadecyl group instead of a hexadecynyl group.
These structural differences can significantly impact the chemical properties and reactivity of the compounds, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C29H46O4 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
2,2-dimethyl-4-(2-phenylmethoxyhexadec-4-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C29H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31-22-26-19-16-15-17-20-26)23-30-24-28-25-32-29(2,3)33-28/h15-17,19-20,27-28H,4-13,21-25H2,1-3H3 |
InChI-Schlüssel |
IOJNNJRMUFUIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC#CCC(COCC1COC(O1)(C)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
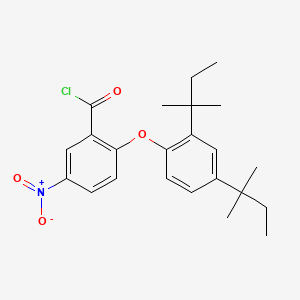

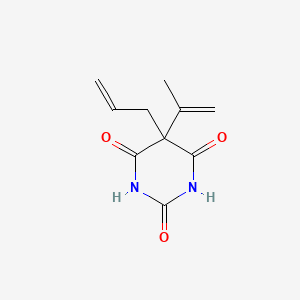
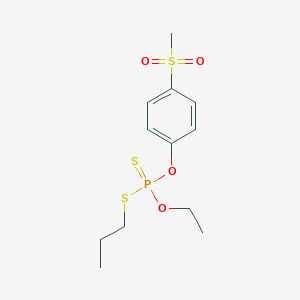
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)

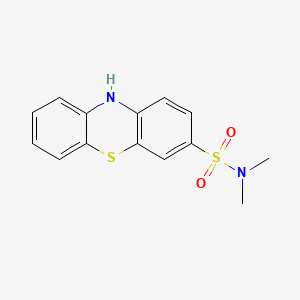
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
